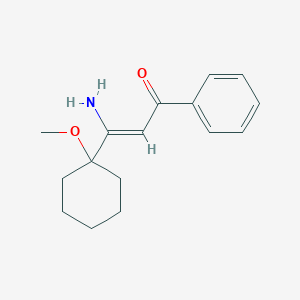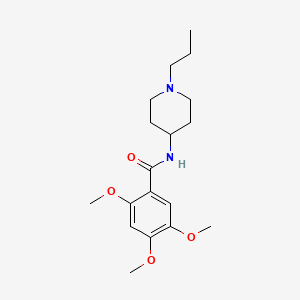![molecular formula C18H13ClF3N3O2 B4724779 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4724779.png)
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide
Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H13ClF3N3O2 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.0648388 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are likely to target specific proteins or enzymes in these pathogens, disrupting their normal functions and leading to their inhibition or death .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, disrupting protein-protein interactions, or interfering with cellular processes . The presence of the 2-chlorophenyl and trifluoromethylphenyl groups may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Biochemical Pathways
Given its anti-infective properties, it is likely that it interferes with essential biochemical pathways in the pathogens, such as dna replication, protein synthesis, or cell wall synthesis . This interference could lead to the inhibition of pathogen growth and proliferation .
Pharmacokinetics
These groups could potentially enhance the compound’s stability, solubility, and permeability, thereby affecting its absorption and distribution . The compound’s metabolism and excretion would also be influenced by these groups, as well as by the specific enzymes present in the body .
Result of Action
The result of this compound’s action is likely the inhibition or death of the targeted pathogens, leading to the alleviation of the infection . The compound’s potency and efficacy would depend on its interaction with its targets and its influence on the biochemical pathways within the pathogens .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . For instance, extreme pH or temperature conditions could affect the compound’s stability and its interaction with its targets . Additionally, the presence of other substances could potentially interfere with the compound’s action, either by competing for the same targets or by altering the biochemical pathways within the pathogens .
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2/c19-13-7-3-1-5-11(13)17-24-16(27-25-17)10-9-15(26)23-14-8-4-2-6-12(14)18(20,21)22/h1-8H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGAIZYKMSARGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4724705.png)

![2-(3-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4724715.png)
![(5Z)-3-METHYL-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4724725.png)
![4-isopropyl-3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4724727.png)
![1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4724732.png)
![ethyl 5-benzyl-2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4724740.png)

![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-N-(5-chloro-2-methoxyphenyl)-2-cyanoacrylamide](/img/structure/B4724749.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-prop-2-enyloxamide](/img/structure/B4724765.png)
![N-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B4724784.png)
![3-cyclohexyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4724789.png)
![1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4724794.png)

